Di-n-butyltin sulfide addresses key limitations of oxide and halide organotin precursors. ● Solubility: Freely soluble in toluene, THF-enabling spin coating and colloidal synthesis. ● Single-source precursor: Provides both Sn and S for stoichiometric SnS deposition, avoiding halide byproducts. ● Purity: Ideal for photovoltaic absorbers and Li-ion battery anodes. ● Moderated catalyst: Longer pot life for polyurethane/silicone curing. In stock, globally shipped.
Di-n-butyltin sulfide is an organotin compound valued primarily as a single-source precursor for the synthesis of tin sulfide (SnS, SnS2) nanomaterials and as a specialty catalyst. Unlike more common organotin precursors such as dibutyltin oxide, which is a solid with poor solubility, or dibutyltin dichloride, which can introduce halide impurities, di-n-butyltin sulfide offers distinct processability advantages. Its solubility in organic solvents like toluene and THF facilitates its use in solution-based deposition and formulation, while its chemical structure provides both tin and sulfur, simplifying reaction stoichiometry for producing high-purity tin sulfide phases upon thermal decomposition. [REFS-1, REFS-3]
Substituting Di-n-butyltin sulfide with seemingly similar compounds like Dibutyltin oxide (DBTO) or Dibutyltin dichloride (DBTC) often fails in practice due to critical differences in physical properties and chemical reactivity. DBTO is a solid powder with very poor solubility in water and most organic solvents, making it unsuitable for solution-based processes where Di-n-butyltin sulfide excels. DBTC, while more soluble, introduces chloride ions, which can be detrimental in electronic and catalytic applications, and its thermal decomposition pathway is different. [1] For applications requiring a clean, single-source precursor for tin sulfide nanomaterials or a soluble organotin catalyst, the sulfide form provides unique processing and purity advantages that common oxides and halides cannot replicate. [2]
Di-n-butyltin sulfide exhibits significantly better processability in non-aqueous systems compared to its common oxide analog, Dibutyltin oxide (DBTO). Technical datasheets explicitly state that Di-n-butyltin sulfide is soluble in organic solvents such as toluene and tetrahydrofuran. In stark contrast, DBTO is characterized as an amorphous white powder that is very difficult to dissolve in organic solvents and is insoluble in water.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Soluble in toluene and tetrahydrofuran |
| Comparator Or Baseline | Dibutyltin oxide (DBTO): Very difficult to dissolve |
| Quantified Difference | Qualitatively significant (soluble vs. practically insoluble) |
| Conditions | Standard laboratory conditions |
This solubility advantage is critical for any application requiring homogeneous solution-based synthesis, thin-film deposition, or formulation, making it the clear choice over the insoluble oxide form.
As a single-source precursor for tin(II) sulfide (SnS), Di-n-butyltin sulfide offers a cleaner and more direct synthesis route compared to multi-component systems or halide precursors. Thermogravimetric analysis shows that Di-n-butyltin sulfide decomposes in a single, sharp step in air to yield phase-pure SnS. [1] This contrasts with syntheses starting from tin chlorides (e.g., SnCl2 or DBTC), which require a separate sulfur source and risk halide contamination, or routes from DBTO, which require a sulfiding agent and can lead to oxide impurities.
| Evidence Dimension | Thermal Decomposition Product |
| Target Compound Data | Phase-pure SnS in a single step |
| Comparator Or Baseline | Dibutyltin dichloride (DBTC) / Tin (II) chloride: Requires separate sulfur source, risk of Cl- contamination |
| Quantified Difference | Single-source precursor vs. multi-source requirement |
| Conditions | Thermal decomposition in air [<a href="https://pubs.rsc.org/en/content/articlelanding/2005/cp/b507963h" target="_blank">1</a>] |
For producing high-purity tin sulfide nanomaterials for applications like photovoltaics or batteries, using this single-source precursor simplifies the process and minimizes potential impurities.
In catalysis, the ligands attached to the tin center dictate reactivity. While widely used in polyurethane catalysis, organotin compounds show a clear reactivity trend based on the anionic ligand. Tin-sulfur compounds like Di-n-butyltin sulfide are generally less reactive as urethane catalysts than organotin carboxylates such as Dibutyltin dilaurate (DBTDL) or Dibutyltin diacetate. [1] This lower reactivity can be advantageous for applications requiring longer pot life or specific control over the curing profile, where highly active catalysts like DBTDL may be too fast.
| Evidence Dimension | Relative Catalytic Reactivity (Urethane Formation) |
| Target Compound Data | Less reactive (as a tin-sulfur compound) |
| Comparator Or Baseline | Dibutyltin dilaurate (DBTDL): More reactive |
| Quantified Difference | Qualitative ranking: Carboxylates > Sulfides/Mercaptides |
| Conditions | Polyurethane systems |
This compound is a strategic choice for formulators needing to moderate cure speeds or achieve specific reaction kinetics that are not possible with the more aggressive, standard organotin carboxylate catalysts.
Leveraging its solubility in organic solvents, this compound is ideally suited for solution-based synthesis methods like colloidal synthesis or spin coating to produce tin sulfide (SnS) thin films and nanoparticles. [1] Its nature as a single-source precursor ensures stoichiometric control and high purity, which is critical for fabricating absorber layers in photovoltaic devices or anode materials for lithium-ion batteries.
In applications where standard organotin catalysts like DBTDL provide excessively fast curing, Di-n-butyltin sulfide can be employed as a less reactive catalyst. This allows for a longer pot life and better process control in the formulation of certain polyurethanes, silicones, or other condensation-cure polymer systems, a direct consequence of the moderated reactivity of tin-sulfur bonds compared to tin-carboxylate bonds. [2]
The compound's defined thermal decomposition pathway allows for the creation of phase-pure SnS without the need for co-reactants. [1] This makes it a valuable precursor in chemical vapor deposition (CVD) or spray pyrolysis techniques where avoiding halide-based byproducts is necessary to prevent corrosion or substrate etching.
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard